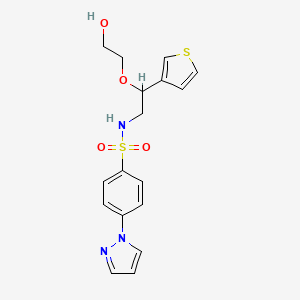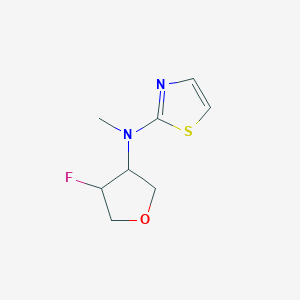![molecular formula C16H15N5O2S B2991704 Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034332-46-0](/img/structure/B2991704.png)
Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a benzo[c][1,2,5]thiadiazole ring, a pyrimidin-4-yloxy group, and a piperidin-1-ylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the construction of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzothiazoles, under acidic conditions[_{{{CITATION{{{1{Design and Synthesis of New Boron-Based Benzo [c] 1,2,5 ... - MDPI. Subsequent functionalization introduces the pyrimidin-4-yloxy group, often through nucleophilic substitution reactions[{{{CITATION{{{2{Synthesis and Antimicrobial Activity of Some New Thiadiazoles ... - MDPI](https://www.mdpi.com/1420-3049/21/8/1072). Finally, the piperidin-1-ylmethanone moiety is attached via amide bond formation, typically using coupling reagents like carbodiimides or peptide coupling agents[{{{CITATION{{{_2{Synthesis and Antimicrobial Activity of Some New Thiadiazoles ... - MDPI](https://www.mdpi.com/1420-3049/21/8/1072).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, aldehydes, or ketones, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has shown potential as a fluorophore and organophotocatalyst. Its fluorescence properties can be harnessed for imaging and tracking biological processes, while its photocatalytic activity can be utilized in photochemical reactions.
Medicine: The compound has been explored for its anti-cholinergic properties, which could make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and dementia[_{{{CITATION{{{_1{Design and Synthesis of New Boron-Based Benzo [c] 1,2,5 ... - MDPI. Its ability to inhibit acetylcholinesterase (AChE) suggests potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in various industrial processes.
Wirkmechanismus
The mechanism by which Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-cholinergic activity is likely mediated through the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the compound can increase acetylcholine levels in the brain, potentially improving cognitive function in neurodegenerative disorders.
Vergleich Mit ähnlichen Verbindungen
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds share a similar thiadiazole core and have been studied for their fluorescence and photocatalytic properties.
5-((4-Methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ): This compound has demonstrated acetylcholinesterase inhibitory activity and potential anti-amnesic properties[_{{{CITATION{{{_1{Design and Synthesis of New Boron-Based Benzo [c] 1,2,5 ... - MDPI.
Arylsulfanyl-benzo-2,1,3-thiadiazoles: These compounds have been explored for their anti-amnesic activity and potential use in treating neurodegenerative disorders[_{{{CITATION{{{_1{Design and Synthesis of New Boron-Based Benzo [c] 1,2,5 ... - MDPI.
Uniqueness: Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its ability to act as both a fluorophore and an organophotocatalyst, along with its anti-cholinergic properties, makes it a versatile and valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-16(11-3-4-13-14(8-11)20-24-19-13)21-7-1-2-12(9-21)23-15-5-6-17-10-18-15/h3-6,8,10,12H,1-2,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIVKFQRNDPQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2991622.png)









![2,4-Bis[(trifluoromethyl)sulfanyl]phenol](/img/structure/B2991640.png)


